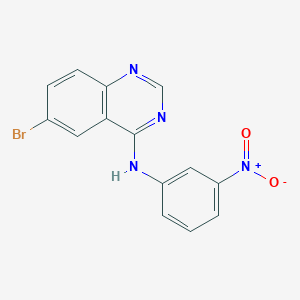
6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine” is a chemical compound with the CAS Number: 307538-22-3 . It has a molecular weight of 345.16 and its IUPAC name is N-(6-bromo-4-quinazolinyl)-N-(3-nitrophenyl)amine . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H9BrN4O2/c15-9-4-5-13-12(6-9)14(17-8-16-13)18-10-2-1-3-11(7-10)19(20)21/h1-8H,(H,16,17,18) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 345.16 .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Traceless Solid-Phase Synthesis
The compound 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine has been utilized in the traceless solid-phase synthesis of 1,4-disubstituted-6-nitro-3,4-dihydro-1H-quinazolin-2-ones. This synthesis involves a multi-step process starting with N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, leading to the generation of resin-bound aniline with two diversity points, and finally, the aniline is released to produce the desired products in high yield and purity (Wang et al., 2005).
Pd-Catalyzed Amination for Derivative Synthesis
This compound has also been a precursor in Pd-catalyzed amination reactions, specifically with 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives. The process involved optimization across various catalysts, ligands, bases, and solvents, and the combination of Pd2(dba)3 with DavePhos proved most efficient for these conversions, offering insights into the relative reactivity of different halogen-substituted quinazolinones (Garlapati et al., 2012).
Synthesis of Novel Antihistaminic Agents
A series of novel 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones were synthesized using a multi-step process starting from anthranilic acid. This synthesis pathway involved the use of 3-(2-bromo ethylamino)-2-phenyl quinazolin-4(3H)-one as the starting material and explored its potential as a new class of H1-antihistaminic agents (Alagarsamy et al., 2012).
Photodynamic Therapeutics and Antimicrobial Applications
Photodynamic Therapeutics Development
The compound has also been involved in the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, which, upon incorporation of chromophores and auxochromes, show significant photo-activity towards plasmid DNA under UV irradiation. This is of interest for developing novel photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Antimicrobial Studies
Additionally, heterocyclic compounds containing pyrazolyl-oxopropyl-quinazolin-4(3H)-one structures synthesized using this compound have been reported to possess significant biological activity. These compounds have been subjected to antimicrobial studies, highlighting their potential therapeutic applications (Raval et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-N-(3-nitrophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-9-4-5-13-12(6-9)14(17-8-16-13)18-10-2-1-3-11(7-10)19(20)21/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVOSWDXTULZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2771900.png)
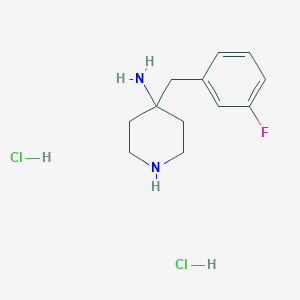
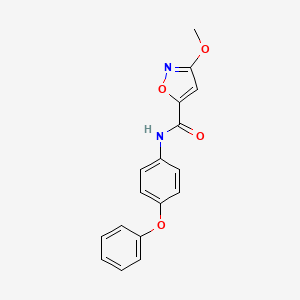
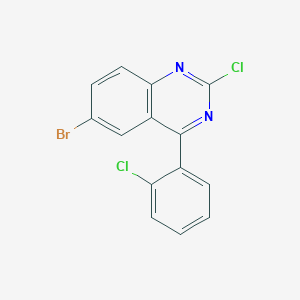
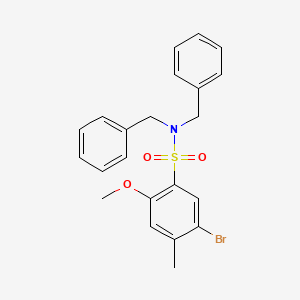
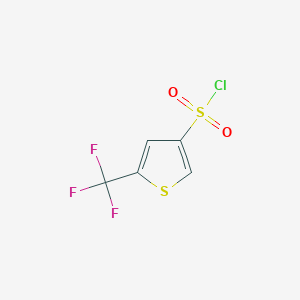
![3-Fluoro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2771910.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylacetamide](/img/structure/B2771911.png)
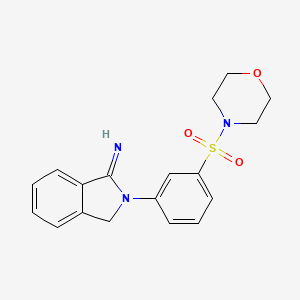
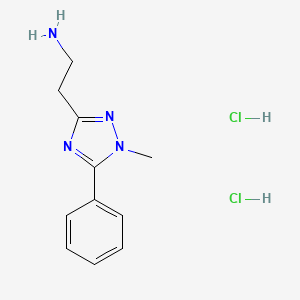
![N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2771917.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2771919.png)
![3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline](/img/structure/B2771921.png)